Triethoxysilylundecanal

Overview

Description

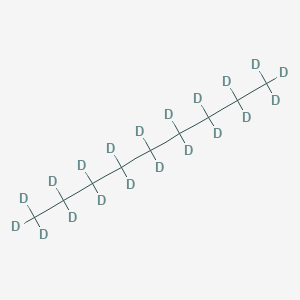

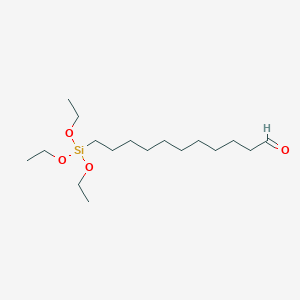

Triethoxysilylundecanal is a chemical compound with the formula C17H36O4Si . It is a liquid substance that is used as a chemical intermediate . It belongs to the chemical family of organoethoxysilane .

Synthesis Analysis

Triethoxysilylundecanal is an aldehyde functional trialkoxy silane . Silane coupling agents like Triethoxysilylundecanal have the ability to form a durable bond between organic and inorganic materials to generate desired heterogeneous environments or to incorporate the bulk properties of different phases into a uniform composite structure .Molecular Structure Analysis

The molecular formula of Triethoxysilylundecanal is C17H36O4Si . The molecular weight of the compound is 332.56 g/mol .Chemical Reactions Analysis

Triethoxysilylundecanal, as a silane coupling agent, forms stable condensation products with siliceous surfaces and other oxides such as those of aluminum, zirconium, tin, titanium, and nickel . The organofunctional group alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics, and significantly affects the covalent bond between organic and inorganic materials .Physical And Chemical Properties Analysis

Triethoxysilylundecanal is a liquid substance . It has a boiling point of 150-155°C at 0.5 mmHg . The density of the compound is 0.930 g/mL , and it has a refractive index of 1.4343 at 20°C .Scientific Research Applications

Formation of Self-Assembled Monolayers (SAMs) on SiO2 Surfaces

TESUD molecules are used to prepare aldehyde (CHO) and carboxy (COOH) terminated self-assembled monolayers (SAMs) on silicon substrates covered with native oxide (SiO2/Si). The chemisorption of TESUD molecules and subsequent photooxidation of the terminal groups using 172-nm vacuum UV light in wavelength are the key steps in this process . This application has gained considerable attention in basic research and practical applications, as it allows the artificial control of chemical and physical properties of oxide surfaces .

Surface Functionalization for Biological Sensing

TESUD is used for surface functionalization in the development of an enzyme-linked immunosorbent assay (ELISA)-based Anomalous Hall Effect magnetic sensor . The proposed sensor uses a CoFeB/MgO heterostructure with a perpendicular magnetic anisotropy . This spintronics-based biosensor is compatible with semiconductor fabrication technology and can be effectively miniaturized to integrate with semiconductor chips .

Fabrication of Well-Defined Microdomains

A SAM of TESUD molecules is prepared by chemical vapor deposition on the SiO2/Si surfaces . This process is used in the fabrication of well-defined microdomains .

Safety And Hazards

Triethoxysilylundecanal may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) . This product contains ethanol which is classified as a carcinogen by IARC in alcoholic beverages .

properties

IUPAC Name |

11-triethoxysilylundecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h16H,4-15,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJMMZVIBLQHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCCCCC=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467911 | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Triethoxysilylundecanal | |

CAS RN |

116047-42-8 | |

| Record name | 11-(Triethoxysilyl)undecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116047-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-triethoxysilylundecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does Triethoxysilylundecanal interact with surfaces to create functional monolayers?

A: Triethoxysilylundecanal (TESUD) forms self-assembled monolayers (SAMs) on oxide surfaces like silicon dioxide (SiO2). This interaction involves the hydrolysis of the triethoxysilane groups in TESUD with surface hydroxyl groups, followed by condensation reactions that lead to the formation of a stable Si-O-Si network. [, , , ] This process results in a monolayer of TESUD molecules with their aldehyde (-CHO) groups exposed at the surface, which can be further functionalized. [, , , ]

Q2: Can the surface properties of Triethoxysilylundecanal SAMs be modified?

A: Yes, the terminal aldehyde groups of TESUD SAMs offer a versatile platform for further modifications. For instance, they can be photochemically oxidized to carboxylic acid (-COOH) groups using vacuum UV light. [, , ] This transformation allows for the creation of surfaces with distinct chemical reactivity, enabling the attachment of biomolecules like proteins for applications such as biosensing. [, ]

Q3: What are the advantages of using Triethoxysilylundecanal in biosensing applications?

A: TESUD offers several advantages for biosensing applications. Firstly, the ability to create well-defined microdomains of TESUD with different terminal groups (-CHO or -COOH) allows for the selective immobilization of biomolecules. [] This is crucial for developing highly specific and sensitive biosensors. Secondly, TESUD SAMs are compatible with microfabrication techniques, enabling the development of miniaturized biosensors that can be integrated with existing technologies. []

Q4: Are there any limitations associated with using Triethoxysilylundecanal for surface modifications?

A: While TESUD offers various benefits, it's essential to consider potential limitations. The photooxidation process used to convert -CHO to -COOH groups requires controlled conditions to achieve the desired degree of modification without damaging the monolayer. [] Additionally, the stability of TESUD SAMs under different environmental conditions and prolonged use needs further investigation for specific applications.

Q5: What are the future directions for research on Triethoxysilylundecanal?

A5: Future research could focus on exploring the long-term stability and biocompatibility of TESUD-based SAMs for in vivo applications. Investigating the impact of different surface modification strategies on the performance of TESUD-based biosensors is another promising avenue. Furthermore, developing novel applications for TESUD beyond biosensing, such as in microfluidics or molecular electronics, holds significant potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.